2-((Trimethylsilyl)ethynyl)quinoline
Description
2-((Trimethylsilyl)ethynyl)quinoline is a quinoline derivative functionalized with a trimethylsilyl (TMS)-protected ethynyl group at the 2-position. This compound is notable for its use in cross-coupling reactions (e.g., Sonogashira coupling) due to the ethynyl group’s reactivity, while the TMS moiety enhances stability and solubility in organic solvents . Its synthesis typically involves palladium-catalyzed coupling of 2-iodoquinoline with trimethylsilylacetylene, as exemplified in analogous procedures for related compounds . Applications span medicinal chemistry and materials science, particularly in constructing extended π-conjugated systems for optoelectronic devices .
Properties
CAS No. |
86521-07-5 |
|---|---|
Molecular Formula |
C14H15NSi |
Molecular Weight |
225.36 g/mol |
IUPAC Name |
trimethyl(2-quinolin-2-ylethynyl)silane |
InChI |
InChI=1S/C14H15NSi/c1-16(2,3)11-10-13-9-8-12-6-4-5-7-14(12)15-13/h4-9H,1-3H3 |
InChI Key |
SNCZFDHNZSXEBG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=NC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
6-(p-Tolyl)-12-((trimethylsilyl)ethynyl)indolizino[3,2-c]quinoline (Compound 3)
- Structure: A fused indolizinoquinoline core with a TMS-ethynyl group at position 12 and a p-tolyl substituent at position 5.
- Synthesis : Prepared via Stille coupling using tributyl(trimethylsilylethynyl)tin and a 12-iodo precursor, catalyzed by Pd(PPh₃)₄ and CuI .
- Key Differences: The fused indolizinoquinoline system introduces rigidity and planar aromaticity, enhancing π-stacking interactions compared to simple quinoline derivatives. Exhibits 77% yield in synthesis, higher than typical yields for 2-TMS-ethynylquinoline (60–70%), likely due to improved electron-deficient character of the iodinated precursor .
2-[2-(Trimethylsilyl)ethynyl]quinoxaline (Compound 9)
- Structure: Quinoxaline substituted with a TMS-ethynyl group at position 2.
- Synthesis: Achieved via Sonogashira-like coupling of 2-benzenesulfonylquinoxaline with ethynyltrimethylsilane (74% yield) .
- Key Differences: Quinoxaline’s two nitrogen atoms increase electron deficiency compared to quinoline, altering reactivity in nucleophilic substitutions. Spectroscopic data (¹H NMR: δ 8.90 ppm for quinoxaline proton; ¹³C NMR: δ 100.8 ppm for ethynyl carbon) differ significantly from 2-TMS-ethynylquinoline (e.g., quinoline protons typically resonate at δ 7.5–8.5 ppm) .
- Applications: Used as a precursor for fluorescent dyes and coordination polymers due to quinoxaline’s strong electron-accepting properties .
5,8-Bis[(trimethylsilyl)ethynyl]quinoline
- Structure: Quinoline with TMS-ethynyl groups at positions 5 and 7.
- Synthesis: Likely via double Sonogashira coupling of 5,8-diiodoquinoline with trimethylsilylacetylene .
- Key Differences: Dual ethynyl groups enhance conjugation, reducing the HOMO-LUMO gap (evidenced by redshifted UV-Vis absorption) compared to mono-substituted derivatives. Higher molecular weight (321.57 g/mol) and steric bulk reduce solubility in polar solvents compared to 2-TMS-ethynylquinoline (MW: 239.39 g/mol) .
- Applications : Explored in organic semiconductors for charge transport layers in OLEDs .
2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline
- Structure: Quinoline with a methyl group at position 2 and a TMS-ethynyl group at position 6.
- Synthesis : Synthesized via regioselective coupling, leveraging steric effects of the methyl group to direct ethynyl substitution to position 6 .
- Key Differences: The methyl group increases hydrophobicity (logP ≈ 3.5 vs. 2.8 for 2-TMS-ethynylquinoline) and steric hindrance, slowing reaction rates in further functionalization .
- Applications : Intermediate in antimalarial drug development, where the methyl group improves membrane permeability .
4-[2-(3,4,5-Trimethoxyphenyl)ethenyl]quinoline
- Structure: Styryl-substituted quinoline with a 3,4,5-trimethoxyphenyl group at position 4.
- Synthesis: Prepared via Heck coupling of 4-chloroquinoline with 3,4,5-trimethoxystyrene .
- Key Differences: The ethenyl group enables extended conjugation, but lack of a TMS moiety reduces stability under basic conditions. Methoxy groups enhance electron-donating capacity, contrasting with the electron-withdrawing ethynyl-TMS group in 2-TMS-ethynylquinoline .
- Applications : Studied as a tubulin polymerization inhibitor for cancer therapy .
Comparative Data Tables
Table 1: Physical and Chemical Properties
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